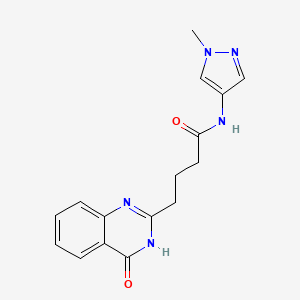
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrazole and quinazolinone moieties in the structure suggests that this compound may exhibit unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Quinazolinone Ring: The quinazolinone ring can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of the Two Moieties: The final step involves coupling the pyrazole and quinazolinone moieties through a suitable linker, such as a butanamide chain, using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydroquinazolinones.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or quinazolinone rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool compound for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
作用機序
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to and modulate the activity of specific receptors.
Signal Transduction: The compound could interfere with cellular signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-quinazolinone and its derivatives share structural similarities and may exhibit similar biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone, are structurally related and may have comparable properties.
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is unique due to the combination of pyrazole and quinazolinone moieties in its structure. This dual functionality may confer distinct pharmacological properties and make it a valuable compound for research and development.
特性
分子式 |
C16H17N5O2 |
|---|---|
分子量 |
311.34 g/mol |
IUPAC名 |
N-(1-methylpyrazol-4-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C16H17N5O2/c1-21-10-11(9-17-21)18-15(22)8-4-7-14-19-13-6-3-2-5-12(13)16(23)20-14/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,20,23) |
InChIキー |
LGXBQNVFTLDZQJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14934363.png)
![methyl 2-{[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B14934370.png)

![4-(3-chlorophenyl)-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14934381.png)
![1-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B14934383.png)
![4-{[3-(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoyl]amino}benzamide](/img/structure/B14934391.png)
![methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14934397.png)
![[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B14934409.png)

![N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934416.png)
![(5-methoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14934417.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934425.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14934431.png)
methanone](/img/structure/B14934442.png)
